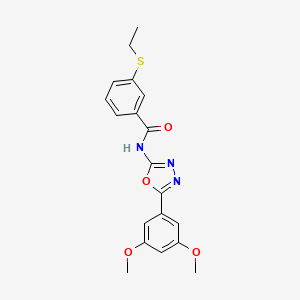

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-4-27-16-7-5-6-12(10-16)17(23)20-19-22-21-18(26-19)13-8-14(24-2)11-15(9-13)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSUHKKKSDLEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which is often achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the ethylsulfanylbenzamide moiety is usually formed through nucleophilic substitution reactions involving thiols and amides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings or the oxadiazole ring.

Scientific Research Applications

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential anti-inflammatory and anticancer properties.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis of 1,3,4-Oxadiazole Derivatives

The compound is part of a broader class of 1,3,4-oxadiazole derivatives studied for antimicrobial applications. Key analogs from the same study include:

Key Observations:

- OZE-II outperformed OZE-I and OZE-III in vivo, likely due to its polar 3,5-dimethoxyphenyl group improving solubility and membrane penetration, while the ethylthio moiety may enhance target binding via hydrophobic interactions .

- OZE-I , with a bulky tetrahydronaphthalenyl group, showed comparable in vitro activity but lower in vivo efficacy, suggesting steric hindrance limits bioavailability .

- OZE-III , lacking electron-donating groups, exhibited weaker activity, underscoring the importance of methoxy and ethylthio substituents in optimizing antimicrobial effects .

Broader Context: Benzamide Derivatives in Agrochemicals

While the target compound is antimicrobial, structurally distinct benzamide derivatives are widely used in agrochemicals. Examples from the Pesticide Chemicals Glossary include:

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): A herbicide targeting weed germination .

- Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide): A protoporphyrinogen oxidase inhibitor .

Structural Contrasts:

- The target compound’s 1,3,4-oxadiazole ring and ethylthio group differentiate it from agrochemical benzamides, which often incorporate chlorinated aryl groups or sulfonamide motifs for plant-specific enzyme inhibition .

- This divergence highlights how minor structural modifications (e.g., oxadiazole vs. triazole cores) can pivot applications from antimicrobial to pesticidal .

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetic properties, and relevant case studies.

The molecular formula of this compound is C17H18N4O3S. It has a molecular weight of approximately 358.41 g/mol. The structure features an oxadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O3S |

| Molecular Weight | 358.41 g/mol |

| LogP | 2.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation pathways.

- Receptor Modulation : The oxadiazole moiety may facilitate binding to specific receptors or allosteric sites, influencing cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound may induce programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : The presence of the dimethoxyphenyl group enhances lipophilicity, potentially improving absorption.

- Distribution : The compound's ability to cross cell membranes allows it to reach intracellular targets effectively.

- Metabolism : It may undergo metabolic transformations that affect its efficacy and toxicity.

- Excretion : Understanding the excretion pathway is crucial for evaluating the compound's safety profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives:

- A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines (e.g., HT-29 and MDA-MB-231), with inhibition rates reaching up to 68% at specific concentrations .

Antimicrobial Properties

Research has also explored the antimicrobial effects of oxadiazole derivatives:

- Compounds were tested against a range of bacterial strains and exhibited promising results in inhibiting growth at low micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential has been investigated in various in vitro models:

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide?

Answer:

The synthesis typically involves:

- Cyclization of oxadiazole : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of a diacylhydrazide intermediate, often using POCl₃ or polyphosphoric acid as a catalyst under reflux conditions .

- Coupling of benzamide : Introducing the 3-(ethylthio)benzamide moiety via nucleophilic substitution or amide bond formation, requiring coupling agents like EDCI/HOBt in anhydrous DCM .

- Key parameters : Optimize temperature (70–100°C), solvent (DMF or THF), and reaction time (6–12 hours) to maximize yield (reported 55–75%) and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Advanced: How can regioselectivity be controlled during functional group modifications of this compound?

Answer:

Regioselective modifications require:

- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) using silyl ethers or acetyl protection to direct substitutions to the oxadiazole ring .

- Directed metalation : Utilize directing groups (e.g., sulfoxides) to guide electrophilic attacks to specific positions on the benzamide or oxadiazole rings .

- Computational modeling : Predict reactive sites using DFT calculations to assess electron density and frontier molecular orbitals .

Basic: Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, ethylthio group at δ 1.3–1.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P212121 space group with Z=4, as seen in related oxadiazole derivatives) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Dose-response validation : Repeat assays with varied concentrations to rule out false positives/negatives .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to improve compound bioavailability in cell-based assays .

- Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities and validate computational docking results .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., measuring IC₅₀ via fluorescence quenching) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced: What strategies mitigate oxidative degradation of the ethylthio group during storage?

Answer:

- Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1% w/w) to solid-state formulations .

- Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent thioether oxidation .

- Lyophilization : Convert to a stable lyophilized powder with cryoprotectants (e.g., trehalose) .

Advanced: How to design a QSAR model for optimizing its bioactivity?

Answer:

- Descriptor selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters .

- Training dataset : Use IC₅₀ values from related oxadiazole derivatives with similar substituents .

- Validation : Apply leave-one-out cross-validation and external test sets (R² > 0.7 indicates robustness) .

Basic: What are common synthetic byproducts, and how are they identified?

Answer:

- Byproducts : Incomplete cyclization (hydrazide intermediates) or over-oxidation of ethylthio to sulfone .

- Detection : LC-MS with reverse-phase C18 columns (gradient elution: 5–95% acetonitrile/water) .

Advanced: How to analyze intermolecular interactions in its crystal structure?

Answer:

- Hydrogen bonding : Identify N–H···O/N interactions (e.g., oxadiazole N–H with carbonyl O) using Mercury software .

- π-π stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H, C···O) via CrystalExplorer .

Advanced: What in silico tools predict metabolic stability of this compound?

Answer:

- CYP450 metabolism : Use StarDrop or MetaPrint2D to identify vulnerable sites (e.g., ethylthio oxidation) .

- ADMET prediction : SwissADME or ADMETlab to estimate half-life, solubility, and BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.